N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide
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Overview
Description
N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C15H20N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide typically involves the reaction of 1-phenyl-5-propoxy-1H-pyrazole-3-carboxylic acid with N,N-dimethylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: A similar compound with a different substitution pattern on the pyrazole ring.
N,N-Dimethyl-1-phenylpyrazole-3-carboxamide: Another derivative with a similar structure but lacking the propoxy group.
Uniqueness
N,N-Dimethyl-1-phenyl-5-propoxy-1H-pyrazole-3-carboxamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds .
Properties
CAS No. |
55228-55-2 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenyl-5-propoxypyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-4-10-20-14-11-13(15(19)17(2)3)16-18(14)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |
InChI Key |
JIXDQOGBKZMWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C |
Origin of Product |
United States |
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